molecular formula C12H10F2N2O2 B2854778 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248358-04-3

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

カタログ番号 B2854778
CAS番号: 2248358-04-3
分子量: 252.221
InChIキー: AZKFEZPYTFIPPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of mild to moderate pain and inflammation. It was first synthesized in 1969 by the pharmaceutical company Merck Sharp & Dohme (MSD) and was approved by the FDA in 1978. Since then, Diflunisal has been extensively studied for its potential applications in various fields of scientific research.

作用機序

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid inhibits the activity of COX enzymes by binding to their active site. This binding prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inflammation and pain. Unlike other NSAIDs, 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is a non-acidic NSAID, which means that it does not require an acidic environment for its absorption and can be taken with food.
Biochemical and Physiological Effects:
3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has also been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

実験室実験の利点と制限

One of the primary advantages of using 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments is its well-established mechanism of action. It has been extensively studied for its potential applications in various fields of scientific research, and its use in lab experiments can provide valuable insights into the mechanism of action of NSAIDs. However, 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several potential future directions for the use of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in scientific research. One potential application is in the development of new NSAIDs with improved efficacy and safety profiles. 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been shown to have fewer gastrointestinal side effects than other NSAIDs, and its use as a template for the development of new NSAIDs could lead to the development of safer and more effective treatments for pain and inflammation. Another potential future direction is in the development of new treatments for Alzheimer's disease. 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease, and its use as a template for the development of new treatments could lead to the development of more effective therapies for this debilitating condition.

合成法

The synthesis of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the reaction of 4-(Difluoromethyl)-5-methylpyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid, which can be purified through crystallization.

科学的研究の応用

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been studied for its potential applications in various fields of scientific research. One of its primary uses is as a tool for studying the mechanism of action of NSAIDs. It has been shown that 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, 3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid can reduce inflammation and pain.

特性

IUPAC Name

3-[4-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-15-16(7)9-4-2-3-8(5-9)12(17)18/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKFEZPYTFIPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。